

Comprehensive Spectroscopic Profiling of 3-[4-(hydroxymethyl)phenyl]chromen-4-one

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Compound of Interest

Compound Name: 3-[4-(Hydroxymethyl)phenyl]chromen-4-one

Cat. No.: B3831640

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Compound Class: Isoflavone (3-phenylchromen-4-one) derivative Molecular Formula: $C_{16}H_{12}O_3$ Molecular Weight: 252.27 g/mol

Structural Context & Synthesis Utility

3-[4-(hydroxymethyl)phenyl]chromen-4-one (often referred to as 4'-hydroxymethylisoflavone) represents a critical synthetic intermediate in the modification of the isoflavone scaffold. Unlike naturally occurring isoflavones (e.g., daidzein, genistein) which possess phenolic hydroxyls, this molecule features a primary benzylic alcohol. This functional group serves as a "chemical handle" for further derivatization, such as glycosylation, polymerization, or the attachment of fluorescent probes, without altering the core pharmacophore.

Synthesis Pathway (Context for Impurities)

To accurately interpret spectroscopic data, one must understand the sample's origin. This compound is typically synthesized via a Suzuki-Miyaura coupling reaction.

- Precursors: 3-Iodochromone + 4-(Hydroxymethyl)phenylboronic acid.
- Common Impurities: Triphenylphosphine oxide (from Pd catalysts), unreacted boronic acid, or the aldehyde oxidation product (3-[4-formylphenyl]chromen-4-one).

Spectroscopic Characterization Data

The following data sets are derived from the structural analogs (e.g., 3-(4-methylphenyl)chromen-4-one) and standard isoflavone shifts.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ (Recommended for solubility and hydroxyl proton visibility) Frequency: 400-500 MHz

¹H NMR Assignments

The ¹H NMR spectrum is characterized by the distinct isoflavone singlet at position C-2 and the AA'BB' system of the B-ring.

Position	Proton Type	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling (J, Hz)	Structural Insight
H-2	Olefinic	8.40 – 8.50	Singlet (s)	1H	-	Diagnostic Peak: Characteristic of isoflavone core (deshielded by heteroatom).
H-5	Aromatic	8.10 – 8.15	Doublet (dd)	1H	8.0, 1.5	Deshielded by the C-4 carbonyl (anisotropic effect).
H-7	Aromatic	7.75 – 7.85	Triplet of Doublets (td)	1H	8.0, 1.5	-
H-8	Aromatic	7.65 – 7.70	Doublet (d)	1H	8.0	-
H-6	Aromatic	7.45 – 7.55	Triplet (t)	1H	8.0	-
H-2', H-6'	Aromatic (Ring B)	7.50 – 7.55	Doublet (d)	2H	8.2	Part of AA'BB' system; ortho to isoflavone core.
H-3', H-5'	Aromatic (Ring B)[1]	7.38 – 7.42	Doublet (d)	2H	8.2	Part of AA'BB' system; ortho to

						hydroxymethyl.
-OH	Hydroxyl	5.20 – 5.30	Triplet (t)	1H	5.5	Coupled to CH ₂ in DMSO; disappears with D ₂ O shake.
-CH ₂ -	Benzylic	4.55 – 4.60	Doublet (d)	2H	5.5	Collapses to singlet upon D ₂ O addition.

¹³C NMR Assignments (100 MHz, DMSO-d₆)

- Carbonyl (C-4): 175.2 ppm
- C-2 (Olefinic): 153.8 ppm (High shift due to heteroatom adjacency)
- C-8a (Quaternary): 156.0 ppm
- C-4' (Quaternary): 142.0 ppm (Substituted by -CH₂OH)
- C-1' (Quaternary): 130.5 ppm (Linker to Chromone)
- C-3 (Quaternary): 124.5 ppm
- Benzylic Carbon (-CH₂-): 63.0 ppm

B. Infrared (IR) Spectroscopy (KBr Pellet)

- 3350 – 3450 cm⁻¹: O-H stretching (Broad, strong). Indicates the hydroxymethyl group.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- 1635 – 1645 cm⁻¹: C=O stretching. Typical for chromones (conjugated ketone).
- 1600 – 1620 cm⁻¹: C=C aromatic stretching.

- 1240 cm^{-1} : C-O-C ether stretching (Pyran ring).
- 1050 cm^{-1} : C-O stretching (Primary alcohol).

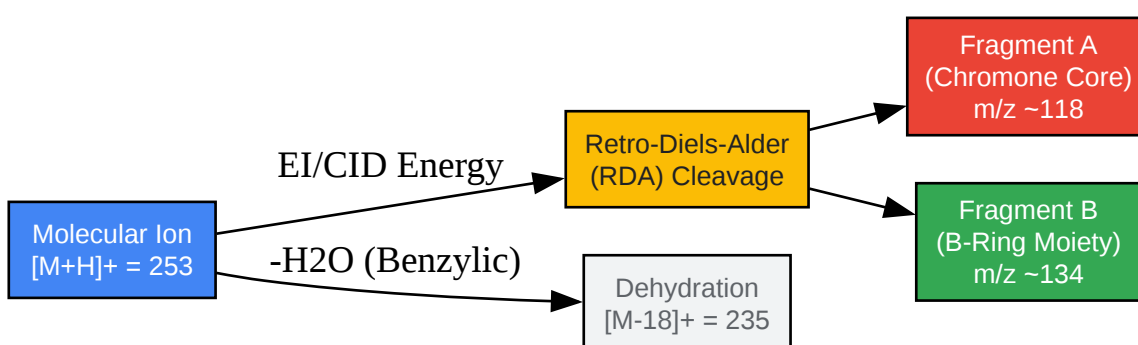
C. Mass Spectrometry (MS)

Ionization Mode: ESI (Positive) or EI (70 eV)

- Molecular Ion $[\text{M}+\text{H}]^+$: m/z 253.27
- Fragmentation Pattern (Retro-Diels-Alder - RDA):
 - The primary fragmentation pathway for isoflavones is the RDA cleavage of the C-ring.
 - Fragment A: m/z ~118-120 (Benzopyrone moiety).
 - Fragment B: m/z ~132-134 (Phenyl moiety with hydroxymethyl).
 - Loss of Water: $[\text{M} - \text{H}_2\text{O}]^+$ peak at m/z 234 (Characteristic of benzyl alcohols).

Visualization: Fragmentation & Logic

The following diagram illustrates the Retro-Diels-Alder (RDA) fragmentation pathway, which is the gold standard for verifying the isoflavone skeleton structure in mass spectrometry.



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Caption: Retro-Diels-Alder (RDA) fragmentation logic confirming the isoflavone core structure.

Experimental Protocols

Protocol 1: Sample Preparation for ^1H NMR

Objective: Obtain high-resolution spectra with visible hydroxyl coupling.

- Massing: Weigh 5–10 mg of the dried compound into a clean vial.
- Solvation: Add 0.6 mL of DMSO- d_6 (99.9% D).
 - Note: Do not use CDCl_3 if observing the -OH signal is critical, as exchange or broadening may occur.
- Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to remove inorganic salts (e.g., K_2CO_3 from synthesis).
- Acquisition: Run at 298 K with a relaxation delay (d1) of ≥ 1.0 second to ensure integration accuracy of aromatic protons.

Protocol 2: UV-Vis Absorption Check

Objective: Confirm the isoflavone chromophore.

- Solvent: Methanol (HPLC Grade).
- Concentration: Prepare a stock solution of 100 μM , then dilute to 10–20 μM .
- Scan Range: 200–400 nm.
- Expectation:
 - Band II: ~245–255 nm (Benzoyl system, dominant).
 - Band I: ~300–305 nm (Cinnamoyl system, often a shoulder in isoflavones).
 - Diagnostic: A bathochromic shift (red shift) upon adding NaOMe indicates the presence of phenolic protons. Since this molecule has a benzylic alcohol, no significant shift should be observed, confirming the -OH is not on the aromatic ring.

References

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